molecular formula C37H40N4O5 B064143 TIPP-psi CAS No. 159992-07-1

TIPP-psi

Cat. No. B064143
CAS RN: 159992-07-1
M. Wt: 620.7 g/mol
InChI Key: RPKMHCAOERKVEC-DYTOPAQESA-N
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Description

TIPP-psi (Tyr-Tic-Phe-Phe-OH) is a synthetic peptide that has been extensively studied for its potential applications in the field of pain management. It belongs to the class of opioid peptides and has been shown to have high affinity and selectivity for the mu-opioid receptor. TIPP-psi has been found to be highly effective in reducing pain, with fewer side effects compared to traditional opioids.

Mechanism Of Action

TIPP-psi exerts its effects by binding to the mu-opioid receptor, which is located in the brain and spinal cord. This binding leads to the activation of a signaling pathway that results in the inhibition of pain signals. TIPP-psi has been shown to have high affinity and selectivity for the mu-opioid receptor, which makes it highly effective in reducing pain.
Biochemical and Physiological Effects
TIPP-psi has been shown to produce a range of biochemical and physiological effects. It has been found to reduce pain by inhibiting the release of neurotransmitters involved in pain signaling. TIPP-psi has also been shown to produce analgesia without producing respiratory depression, which is a common side effect of traditional opioids.

Advantages And Limitations For Lab Experiments

One of the main advantages of TIPP-psi is its high selectivity for the mu-opioid receptor, which makes it highly effective in reducing pain with fewer side effects. TIPP-psi has also been found to have a longer duration of action compared to traditional opioids. However, one of the limitations of TIPP-psi is that it is relatively expensive to synthesize, which may limit its widespread use in research.

Future Directions

There are several future directions for the research on TIPP-psi. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of the potential use of TIPP-psi in the treatment of drug addiction and depression. Additionally, further studies are needed to determine the long-term safety and efficacy of TIPP-psi in humans.
Conclusion
TIPP-psi is a synthetic peptide that has been extensively studied for its potential applications in pain management. It has been shown to be highly effective in reducing pain with fewer side effects compared to traditional opioids. TIPP-psi exerts its effects by binding to the mu-opioid receptor, which is located in the brain and spinal cord. It has a range of biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on TIPP-psi, including the development of more efficient synthesis methods and the investigation of its potential use in the treatment of drug addiction and depression.

Synthesis Methods

TIPP-psi is synthesized using solid-phase peptide synthesis (SPPS) method. This method involves sequentially adding amino acids to a growing peptide chain, with each amino acid protected by a specific group to prevent unwanted reactions. After the peptide chain is complete, the protecting groups are removed, and the peptide is purified. The SPPS method is highly efficient and allows for the synthesis of large quantities of peptides with high purity.

Scientific Research Applications

TIPP-psi has been extensively studied for its potential applications in pain management. It has been shown to be highly effective in reducing pain in animal models and has fewer side effects compared to traditional opioids. TIPP-psi has also been investigated for its potential use in the treatment of drug addiction and depression.

properties

CAS RN

159992-07-1

Product Name

TIPP-psi

Molecular Formula

C37H40N4O5

Molecular Weight

620.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinolin-3-yl]methylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C37H40N4O5/c38-32(19-27-15-17-31(42)18-16-27)36(44)41-24-29-14-8-7-13-28(29)22-30(41)23-39-33(20-25-9-3-1-4-10-25)35(43)40-34(37(45)46)21-26-11-5-2-6-12-26/h1-18,30,32-34,39,42H,19-24,38H2,(H,40,43)(H,45,46)/t30-,32-,33-,34-/m0/s1

InChI Key

RPKMHCAOERKVEC-DYTOPAQESA-N

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)C(=O)[C@H](CC3=CC=C(C=C3)O)N)CN[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O

SMILES

C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)CNC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)CNC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O

synonyms

H-Tyr-Tic-psi(CH2NH)Phe-Phe-OH
TIPP(psi)
tyrosyl-tetrahydroisoquinolinecarbonyl-psi(methylamino)phenylalanyl-phenylalanine

Origin of Product

United States

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